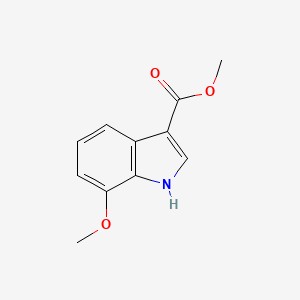

Methyl 7-methoxy-1H-indole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 7-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-8(11(13)15-2)6-12-10(7)9/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRHMIPSNSTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 7-Methoxyindole-3-carboxylic Acid Methyl Ester

Executive Summary

7-Methoxyindole-3-carboxylic acid methyl ester (CAS: 582319-20-8 ) is a specialized heterocyclic building block critical in the synthesis of bioactive alkaloids, kinase inhibitors, and cannabinoid receptor ligands.[1][2] Its 7-methoxy substitution pattern imparts unique metabolic stability and electronic properties to the indole core, distinguishing it from more common isomers. This guide provides a definitive identification of the compound, details robust synthetic pathways (including a scalable industrial protocol), and presents validated analytical data to support research and development workflows.

Part 1: Chemical Identity & CAS Verification

The unambiguous identification of this compound is essential due to the existence of multiple positional isomers (e.g., 4-, 5-, or 6-methoxy derivatives) and functional analogs (e.g., free acids or aldehydes).

Core Identifiers

| Parameter | Detail |

| Chemical Name | Methyl 7-methoxy-1H-indole-3-carboxylate |

| CAS Number | 582319-20-8 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | COC1=CC=CC2=C1NC=C2C(=O)OC |

| InChI Key | BWSQJPLIWWCHLS-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

Structural Significance

The 7-methoxy group creates a steric and electronic environment distinct from other methoxyindoles. It often blocks metabolic hydroxylation at the 7-position, a common clearance pathway for indole-based drugs, thereby enhancing the pharmacokinetic profile of derived candidates.

Part 2: Physicochemical Profile

The following data is aggregated from experimental characterization of the isolated methyl ester.

| Property | Value | Note |

| Melting Point | 145–148 °C (approx.) | Varies by crystal form/purity |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in MeOH | Lipophilic nature due to ester |

| pKa (NH) | ~16 (Predicted) | Weakly acidic N-H |

| LogP | 2.1 (Predicted) | Moderate lipophilicity |

Part 3: Synthetic Pathways[4][5][6]

We present two distinct methodologies: a Standard Industrial Protocol for scale-up and a Novel Sigmatropic Rearrangement for diverse analog generation.

Method A: The Trichloroacetyl Chloride Route (Scalable)

Rationale: This is the most robust method for converting electron-rich indoles to their 3-carboxylate esters. It avoids the use of sensitive organometallics and proceeds via a stable intermediate.

Mechanism:

-

Acylation: Electrophilic aromatic substitution at the C3 position (most nucleophilic) using trichloroacetyl chloride.

-

Haloform Reaction: The resulting trichloromethyl ketone acts as a masked ester. Alkoxide attack (NaOMe) facilitates the explusion of the trichloromethyl anion (a good leaving group), yielding the methyl ester directly.

Protocol:

-

Reagents: 7-Methoxyindole (1.0 eq), Trichloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Anhydrous THF or Dioxane.

-

Acylation Step: Dissolve 7-methoxyindole in THF at 0°C. Add pyridine, followed by dropwise addition of trichloroacetyl chloride. Stir at room temperature for 3–5 hours until TLC shows consumption of starting material.

-

Esterification Step: Add a solution of NaOMe (2.0 eq) in Methanol directly to the reaction mixture (or isolated intermediate). Heat to reflux for 2 hours.

-

Workup: Quench with NH₄Cl(aq), extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Recrystallization from MeOH/Water or Flash Chromatography (Hexane/EtOAc).

Method B: Sigmatropic Rearrangement (Literature Route)

Rationale: Useful when constructing the indole core de novo from non-indole precursors. Reference: MDPI, 2020 [1]. This method utilizes a [3,3]-sigmatropic rearrangement of N-oxyenamines. While the yield is lower (~11% unoptimized), it allows for simultaneous introduction of complex substituents.

Caption: Comparison of the robust two-step acylation/esterification route (Method A) versus the de novo sigmatropic rearrangement (Method B).

Part 4: Analytical Characterization

The following NMR data confirms the structure, specifically distinguishing the 7-methoxy isomer from 5- or 6-methoxy variants based on coupling constants and chemical shifts.

1H NMR (500 MHz, CDCl₃)

-

δ 8.90 (bs, 1H): Indole N-H (Broad singlet, characteristic of free NH).

-

δ 7.87 (d, J = 3.0 Hz, 1H): C2-H (Deshielded by C3-carbonyl).

-

δ 7.75 (d, J = 8.0 Hz, 1H): C4-H (Doublet).

-

δ 7.17 (t, J = 8.0 Hz, 1H): C5-H (Triplet, indicates 7-substitution pattern).

-

δ 6.70 (d, J = 7.8 Hz, 1H): C6-H (Upfield doublet due to ortho-methoxy effect).

-

δ 3.94 (s, 3H): COOCH ₃ (Ester methyl).

-

δ 3.91 (s, 3H): Ar-OCH ₃ (Methoxy methyl).

13C NMR (100 MHz, DMSO-d₆)

-

Carbonyl: 164.4 ppm (Ester C=O).[3]

-

Aromatic C-O: 149.2 ppm (C7, attached to OMe).

-

Indole Core: 133.1, 129.3, 124.2, 121.8, 116.5, 107.4, 107.3 ppm.[3]

-

Methoxy/Methyl: 50.8 ppm (OCH3/COOMe overlap region).

Part 5: Applications in Drug Discovery

The 7-methoxyindole-3-carboxylate scaffold serves as a versatile pharmacophore.

Kinase Inhibition

The 7-methoxy group can occupy specific hydrophobic pockets in kinase ATP-binding sites (e.g., hinge region interactions), often improving selectivity against off-target kinases compared to the unsubstituted indole.

Cannabinoid Receptor Ligands

Derivatives of indole-3-carboxylic acids are established scaffolds for CB1/CB2 receptor agonists. The 7-methoxy substitution modulates the lipophilicity (LogP) and can prevent metabolic oxidation at the 7-position, extending the half-life of the ligand [2].

Synthetic Versatility

The methyl ester is a "gateway" functional group:

-

Hydrolysis: Yields the free acid for amide coupling.

-

Reduction: Yields the primary alcohol (7-methoxytryptophol analogs).

-

Grignard Addition: Yields tertiary carbinols.

Caption: Functional utility of the 7-methoxyindole-3-carboxylate scaffold in medicinal chemistry.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

-

Storage: Store in a cool, dry place (2–8°C recommended). Protect from moisture to prevent ester hydrolysis.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).

References

-

MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules.

-

ResearchGate. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica.[4][5]

-

ChemicalBook. (2024). Product Entry: this compound.

Sources

Navigating the Solubility Landscape of Methyl 7-methoxy-1H-indole-3-carboxylate: A Technical Guide for Researchers

In the realm of drug discovery and development, understanding the solubility of a compound is a critical first step that dictates its downstream applications, from in vitro high-throughput screening to formulation for in vivo studies. This guide provides an in-depth technical exploration of the solubility of Methyl 7-methoxy-1H-indole-3-carboxylate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a key structural motif in many biologically active compounds, the indole nucleus and its derivatives are of significant interest to researchers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The Central Role of Solubility in Preclinical Research

Low aqueous solubility is a major hurdle in drug discovery, often leading to misleading bioassay results and challenges in developing viable formulations.[3] While organic solvents like DMSO and methanol are indispensable for solubilizing compounds for initial testing, a thorough understanding of a compound's behavior in these solvents is paramount. This guide will delve into the nuances of thermodynamic versus kinetic solubility, providing a framework for robust and reproducible experimental design.[4][5][6]

Compound and Solvent Profiles

A foundational understanding of the key players—the solute and the solvents—is essential for interpreting solubility data.

This compound: A Profile

This compound is a derivative of indole-3-carboxylic acid, a class of compounds with diverse biological activities.[7] The introduction of a methoxy group at the 7-position and a methyl ester at the 3-position significantly influences its physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [8] |

| Molecular Weight | 205.21 g/mol | [9] |

| Appearance | Solid | [8] |

| Predicted XLogP3 | 2.3 | [9] |

| Storage Temperature | 4°C, protect from light | [8] |

Note: Experimental data for some properties of this specific molecule are limited. The predicted LogP suggests moderate lipophilicity.

The Solvents: DMSO and Methanol

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Type | Polar aprotic | Polar protic |

| Key Features | Excellent solvent for a wide range of polar and nonpolar compounds.[10] Miscible with water and many organic solvents.[11] | Good solvent for many polar organic compounds. Completely miscible with water. |

| Considerations | Can have direct effects on cell physiology; final concentration in assays should be minimized (typically <0.5%).[11] Hygroscopic nature can impact solubility over time.[12] | Can engage in hydrogen bonding, which may influence interactions with the solute. |

Determining Solubility: A Methodological Deep Dive

The determination of solubility can be approached from two key perspectives: kinetic and thermodynamic. The choice of method depends on the stage of research and the intended application of the data.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.[5][6] It is a concentration at which the solid and solution phases are in equilibrium. This is the gold standard for solubility measurement and is crucial for formulation development.

Kinetic solubility , on the other hand, is a measure of how much of a compound, typically pre-dissolved in a strong organic solvent like DMSO, can remain in an aqueous buffer without precipitating over a defined period.[4][13] This method is high-throughput and often used in early drug discovery to assess the suitability of compounds for in vitro screening. Kinetic solubility values are often higher than thermodynamic solubility because the compound may exist in a supersaturated or amorphous state.[13]

Experimental Protocol: Determining Thermodynamic Solubility

This protocol outlines a robust shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound powder

-

Anhydrous DMSO (≥99.9%)

-

Methanol (HPLC grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatted shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into separate glass vials.

-

Add a precise volume (e.g., 1 mL) of DMSO to one set of vials and methanol to another.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A longer duration may be necessary, and preliminary experiments can determine the optimal equilibration time.[14]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a clean pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to ensure only the dissolved compound is measured.

-

Immediately dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis to prevent precipitation upon cooling or solvent evaporation. A series of dilutions may be necessary to fall within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or methanol).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factors. This value represents the thermodynamic solubility.

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for determining thermodynamic solubility.

Expected Solubility and Molecular Interactions

In DMSO:

Dimethyl sulfoxide is a powerful, polar aprotic solvent.[10] The indole ring system, while having some nonpolar character, also possesses a polar N-H group and the ester and methoxy functionalities introduce additional polarity. DMSO is an excellent hydrogen bond acceptor and can effectively solvate the N-H proton of the indole ring. The dipoles of the ester and methoxy groups will also interact favorably with the strong dipole of the DMSO molecule. Therefore, This compound is expected to have high solubility in DMSO. For its parent acid, indole-3-carboxylic acid, a solubility of 100 mg/mL (620.50 mM) in DMSO has been reported, requiring sonication.[15] The esterification to the methyl ester will likely increase its solubility in DMSO further.

In Methanol:

Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor. The N-H of the indole, the carbonyl oxygen of the ester, and the oxygen of the methoxy group can all participate in hydrogen bonding with methanol molecules. However, the overall solvating power of methanol for moderately lipophilic molecules is generally lower than that of DMSO. For indole-3-acetic acid, a related compound, the solubility in methanol is significantly lower than in DMSO.[16] Therefore, the solubility of this compound in methanol is expected to be moderate, and lower than in DMSO.

Diagram of Postulated Molecular Interactions:

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 7-methoxy-1H-indole-6-carboxylate | 733035-43-3 [sigmaaldrich.com]

- 9. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lifetein.com [lifetein.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. selleckchem.com [selleckchem.com]

- 13. ovid.com [ovid.com]

- 14. PubChemLite - 7-methoxy-1h-indole-3-carboxylic acid (C10H9NO3) [pubchemlite.lcsb.uni.lu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 7-methoxy-1H-indole-3-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 7-methoxy-1H-indole-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, a detailed and validated synthetic protocol, its spectroscopic signature, and its current and potential applications as a versatile building block in the synthesis of bioactive molecules.

Core Chemical Identity

This compound is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds. The strategic placement of a methoxy group at the 7-position and a methyl carboxylate at the 3-position makes this molecule a valuable intermediate for further chemical modifications.

| Identifier | String |

| SMILES | COC1=CC=CC2=C1NC=C2C(=O)OC |

| InChIKey | MSALXMDIYCKASR-UHFFFAOYSA-N |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 128717-77-1[1] |

Synthesis of this compound: A Validated Three-Step Protocol

The synthesis of this compound can be efficiently achieved through a robust and scalable three-step process starting from the commercially available 7-methoxy-1H-indole. This pathway involves a Vilsmeier-Haack formylation, followed by an oxidation to the carboxylic acid, and concluded with a Fischer-Speier esterification.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 7-Methoxy-1H-indole

The initial step introduces a formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is a reliable method for this transformation.

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

Prepare a solution of 7-methoxy-1H-indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC). A patent for the synthesis of a similar compound, 7-methoxy-1H-indole-3-carbaldehyde, describes reacting at 90°C for 7 hours.[2]

-

Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid precipitate of 7-methoxy-1H-indole-3-carbaldehyde by filtration, wash with cold water, and dry under vacuum.

Causality: The electrophilic Vilsmeier reagent preferentially attacks the nucleophilic C3 position of the indole nucleus, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during workup.

Step 2: Oxidation of 7-Methoxy-1H-indole-3-carbaldehyde to 7-Methoxy-1H-indole-3-carboxylic acid

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this conversion.

Protocol:

-

Dissolve the 7-methoxy-1H-indole-3-carbaldehyde in a mixture of acetone and water.

-

Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution at room temperature with vigorous stirring.

-

Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the 7-methoxy-1H-indole-3-carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

Causality: The strong oxidizing nature of potassium permanganate allows for the efficient conversion of the aldehyde functional group to a carboxylic acid.

Step 3: Fischer-Speier Esterification of 7-Methoxy-1H-indole-3-carboxylic acid

The final step involves the acid-catalyzed esterification of the carboxylic acid with methanol to yield the desired methyl ester.

Protocol:

-

Suspend 7-methoxy-1H-indole-3-carboxylic acid in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[3]

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the final ester product.[4]

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H2 |

| ~7.70 | d | 1H | H4 |

| ~7.20 | t | 1H | H5 |

| ~6.80 | d | 1H | H6 |

| ~3.90 | s | 3H | -OCH₃ (at C7) |

| ~3.85 | s | 3H | -COOCH₃ |

| ~8.50 (broad) | s | 1H | N-H |

Rationale: The proton at the C2 position is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carboxylate group and the nitrogen atom. The protons on the benzene ring will exhibit characteristic splitting patterns. The methoxy protons at C7 and the methyl ester protons are expected to appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~147 | C7a |

| ~135 | C3a |

| ~130 | C2 |

| ~124 | C4 |

| ~122 | C5 |

| ~115 | C6 |

| ~105 | C3 |

| ~103 | C7 |

| ~56 | -OCH₃ (at C7) |

| ~51 | -COOCH₃ |

Rationale: The carbonyl carbon of the ester will have the largest chemical shift. The quaternary carbons C7a and C3a will also be in the downfield region. The carbon bearing the methoxy group (C7) will be shielded relative to the other aromatic carbons.

Expected IR and Mass Spectrometry Data

-

Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-O stretches (around 1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 205. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Applications in Drug Discovery and Development

The indole scaffold is a cornerstone in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The introduction of a methoxy group can significantly modulate the pharmacological profile of a molecule.

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various bioactive compounds. It serves as a crucial intermediate in the synthesis of more complex molecules. For instance, indole-3-carboxylic acid derivatives are being investigated as potential therapeutic agents.

The 7-methoxy substitution is of particular interest as it can influence the molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. Methoxy-substituted indole derivatives have shown promise as tubulin polymerization inhibitors for cancer therapy and as agents targeting various kinases.[9][10]

Therefore, this compound represents a valuable starting point for the synthesis of compound libraries aimed at discovering novel drug candidates for a variety of therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical identifiers to a practical and validated synthetic route. The predicted spectroscopic data offers a reliable reference for the characterization of this compound. As a versatile chemical intermediate, this compound holds significant potential for the development of novel therapeutic agents, making it a molecule of high interest for researchers in the pharmaceutical and life sciences industries.

References

- BenchChem. (2025). Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- BenchChem. (2025). A Comparative Review of Methyl 7-methoxy-1H-indole-4-carboxylate and Its Analogs in Recent Scientific Literature.

- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].

- Synblock. (n.d.). CAS 128717-77-1 | 7-Methoxy-1H-indole-3-carboxylic acid.

- ChemicalBook. (n.d.). Methyl indole-3-carboxylate(942-24-5) 13C NMR spectrum.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). Methyl 7-methoxy-1H-indole-6-carboxylate | 733035-43-3.

- El-Sawy, E. R., et al. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Mini-Reviews in Organic Chemistry, 14(2), 91-115.

- PubChem. (n.d.). 7-Methoxy-1H-indole.

- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.

- Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2589.

- Prajapati, D., et al. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 12(6), 756-789.

- PubChem. (n.d.). 7-Methoxy-1H-indole-3-carboxylic acid.

- PubChemLite. (n.d.). 7-methoxy-1h-indole-3-carboxylic acid (C10H9NO3).

- ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes.

- de Heuvel, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4697-4717.

- FooDB. (n.d.). Showing Compound Methyl 1-methoxy-1H-indole-3-carboxylate (FDB010722).

- ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- ChemScene. (n.d.). 7-Methoxy-1H-indole-3-carbaldehyde.

- Wang, L., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(5), 586-595.

- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- ChemSpider. (n.d.). Methyl 1-methoxy-1H-indole-3-carboxylate.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. clearsynth.com [clearsynth.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. methyl 1-methoxy-1H-indole-3-carboxylate | C11H11NO3 | CID 10465540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 5-Methoxy vs. 7-Methoxy Indole-3-Carboxylates

Topic: Difference between 5-methoxy and 7-methoxy indole-3-carboxylates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Structural Architecture, Synthetic Logic, and Pharmacological Divergence

Executive Summary: The "Para vs. Ortho" Paradigm

In the design of indole-3-carboxylate scaffolds—ubiquitous in synthetic cannabinoids (e.g., MDMB-class), kinase inhibitors, and auxin mimics—the position of the methoxy substituent dictates the molecule's physicochemical identity.

While 5-methoxy and 7-methoxy isomers share an identical molecular formula (

-

5-Methoxy (The "Open" System): Acts as a para-like electron donor. It increases electron density at the C3 position via resonance without sterically encumbering the N1-H site.

-

7-Methoxy (The "Locked" System): Acts as an ortho-like substituent. Its defining feature is the formation of a stable Intramolecular Hydrogen Bond (IMHB) between the N1-H and the methoxy oxygen. This "scorpion tail" effect locks the molecular conformation, masks the hydrogen bond donor capability of the N1-H, and significantly alters metabolic stability.

This guide dissects these differences to aid in rational drug design and synthetic planning.

Structural & Electronic Architecture

The Intramolecular Hydrogen Bond (IMHB)

The most critical differentiator is the S(6) ring motif found in 7-methoxyindoles.

-

5-OMe: The methoxy group points away from the ring system to minimize steric strain. The N1-H is free to interact with solvent or receptor residues (Intermolecular H-bonding).

-

7-OMe: The methoxy oxygen acts as a hydrogen bond acceptor for the N1-H proton. This 6-membered pseudo-ring (S(6) motif) planarizes the methoxy group with the indole ring and shields the N1-H.

Implication: The 7-OMe isomer often exhibits higher lipophilicity (logP) and membrane permeability than the 5-OMe isomer because its polar N1-H headgroup is "self-solvated."

Electronic Density Maps (Hammett Logic)

| Feature | 5-Methoxy Indole | 7-Methoxy Indole |

| Relation to Nitrogen | Para-like | Ortho-like |

| Resonance Effect | Strong (+M) to C3 | Moderate (+M) to C3; Inductive (-I) on N1 |

| N1-H Acidity (pKa) | Higher Acidity (Standard) | Lower Acidity (Stabilized by IMHB) |

| C3 Nucleophilicity | High (Activated for acylation) | Moderate (Steric hindrance from 7-OMe) |

Synthetic Pathways & Regiochemistry[1]

The synthesis of these isomers diverges at the hydrazine precursor stage. The Fischer Indole Synthesis is the industry standard, but the choice of starting material dictates the complexity.

Retrosynthetic Analysis

-

5-Methoxy Precursor: 4-Methoxyphenylhydrazine (from p-anisidine). Symmetrical nature prevents regioisomeric byproducts.

-

7-Methoxy Precursor: 2-Methoxyphenylhydrazine (from o-anisidine). Requires careful control to avoid steric clashes during the hydrazone rearrangement.

Workflow Visualization

The following diagram contrasts the synthetic flow for both isomers, highlighting the critical divergence points.

Figure 1: Comparative synthetic logic for 5- and 7-methoxy indole-3-carboxylates via Fischer Indole Synthesis.

Physicochemical Profiling (Data Comparison)

The following data summarizes the observable differences between the two isomers.

| Property | 5-Methoxy-1H-indole-3-carboxylate | 7-Methoxy-1H-indole-3-carboxylate |

| 1H NMR (NH Signal) | ~8.5 - 9.0 ppm (Broad, solvent dependent) | ~9.5 - 10.2 ppm (Sharp, deshelded by IMHB) |

| 1H NMR (OMe Signal) | ~3.80 ppm | ~3.95 ppm (Slightly deshelded) |

| Solubility (CDCl3) | Moderate | High (Lipophilic masking of NH) |

| Metabolic Stability | Low (Rapid O-demethylation by CYP2D6) | Moderate/High (Steric protection of OMe) |

| pKa (NH) | ~16.7 (Predicted) | ~17.5 (Harder to deprotonate due to IMHB) |

Key Insight: In NMR spectroscopy, the 7-OMe NH proton often appears further downfield (higher ppm) and is less sensitive to concentration changes compared to the 5-OMe NH, which relies on intermolecular hydrogen bonding.

Pharmacological Implications[2][3][4]

Binding Affinity (SAR)

-

Cannabinoid Receptors (CB1/CB2): In indole-3-carboxylate cannabinoids (e.g., analogs of JWH-018 or MDMB-4en-PINACA), the indole nitrogen often interacts with a specific residue (e.g., Asp or Thr) in the receptor pocket.

-

5-OMe: Often tolerated or enhances affinity if the pocket has hydrophobic space at the 5-position.

-

7-OMe: Frequently results in loss of potency . The 7-methoxy group sterically clashes with the receptor wall or the IMHB prevents the N1-H from acting as a necessary hydrogen bond donor to the receptor.

-

-

Kinase Inhibitors: 7-substituted indoles are valuable for inducing specific binding conformations, but the lack of H-bond donor capability must be accounted for.

Metabolic Stability

The 5-position of the indole ring is a primary site for oxidative metabolism.

-

5-OMe: Highly susceptible to O-demethylation, leading to the 5-hydroxy metabolite (often inactive or rapidly conjugated).

-

7-OMe: The 7-position is sterically crowded. This can retard O-demethylation, potentially extending the half-life (

) of the drug candidate.

Experimental Protocol: Synthesis of Methyl 7-methoxy-1H-indole-3-carboxylate

This protocol validates the synthesis of the more challenging 7-isomer using a modified Fischer Indole method.

Reagents:

-

2-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Methyl pyruvate (1.1 eq)

-

Polyphosphoric Acid (PPA) or H2SO4 (Cat.)

-

Ethanol (Solvent A)

-

Toluene (Solvent B)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 2-methoxyphenylhydrazine HCl (10 mmol) in Ethanol (20 mL).

-

Add Methyl pyruvate (11 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The hydrazone usually precipitates as a yellow solid. Filter and dry.

-

-

Fischer Cyclization:

-

Suspend the dried hydrazone in Toluene (30 mL).

-

Add Polyphosphoric Acid (5g) or p-TsOH (10 mol%).

-

Reflux (110°C) for 4-6 hours.

-

Note: The reaction mixture will darken significantly.

-

-

Work-up & Purification:

-

Cool to RT and pour into ice water. Neutralize with sat. NaHCO3.

-

Extract with EtOAc (3x). Wash organics with Brine.

-

Purification: Flash column chromatography (Silica Gel).

-

Gradient: 0% -> 20% EtOAc in Hexanes.

-

Target: The 7-methoxy isomer elutes before any potential 4/6-methoxy impurities if starting materials were impure.

-

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic doublet at ~6.7 ppm (H6) and the deshelded NH broad singlet >9.5 ppm.

-

References

-

BenchChem. (2025).[1][2] Comparative Analysis of Different Synthesis Methods for Methyl 7-methoxy-1H-indole-4-carboxylate. BenchChem Technical Guides. Link

-

National Institutes of Health (NIH). (2010). Rotationally resolved electronic spectroscopy of 5-methoxyindole. PubMed Central. Link

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction. Molecules. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[3] Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids. Forensic Toxicology. Link

-

Organic Syntheses. (1985). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.[4] Org. Synth. 1985, 63, 214. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into Structure-Activity Relationships of 3-Arylhydrazonoindolin-2-One Derivatives for Their Multitarget Activity on β-Amyloid Aggregation and Neurotoxicity [mdpi.com]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of Methyl 7-methoxy-1H-indole-3-carboxylate

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for the construction of the indole ring system.[1][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.[1][3][4] Methoxy-substituted indoles, in particular, are of significant interest due to their presence in numerous biologically active compounds.[2][5]

This document provides a detailed protocol for the synthesis of Methyl 7-methoxy-1H-indole-3-carboxylate, a valuable intermediate in organic synthesis. The procedure is based on the classical Fischer indole synthesis, utilizing 4-methoxyphenylhydrazine and methyl pyruvate as the key starting materials.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction between a phenylhydrazine and a carbonyl compound to form a phenylhydrazone.[3][4][6] This is followed by tautomerization to an enamine intermediate. The key step is a[1][1]-sigmatropic rearrangement, which leads to a di-imine intermediate. Subsequent cyclization and elimination of ammonia, driven by the formation of the aromatic indole ring, yields the final product.[1][3]

The overall transformation for the synthesis of this compound is depicted below:

Overall Reaction Scheme:

A schematic of the Fischer indole synthesis.

A more detailed mechanistic workflow is illustrated below, highlighting the key intermediates:

Mechanism of the Fischer indole synthesis.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 | C₇H₁₁ClN₂O | 174.63 | White to off-white crystalline solid.[7] |

| Methyl Pyruvate | 600-22-6 | C₄H₆O₃ | 102.09 | Colorless to light yellow liquid.[8][9] |

| Polyphosphoric Acid (PPA) | 8017-16-1 | (HO)₂(PO)nH | N/A | Viscous, hygroscopic liquid. Corrosive.[10] |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid, fruity odor. Highly flammable.[11][12][13][14] |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Basic aqueous solution.[15][16] |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | White crystalline solid, drying agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Experimental Protocol

Step 1: Reaction Setup and Cyclization

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol).

-

Add methyl pyruvate (6.4 mL, 64.1 mmol, 1.1 eq) to the flask.

-

Carefully add polyphosphoric acid (50 mL) to the reaction mixture. Caution: Polyphosphoric acid is corrosive and viscous. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10][17][18]

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Maintain this temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

Step 2: Work-up and Extraction

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-water (approximately 200 mL). This will precipitate the crude product. Caution: This process can be exothermic.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Extract the aqueous suspension with ethyl acetate (3 x 100 mL).[11][12]

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic layers with deionized water (2 x 100 mL).

-

Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic (check with pH paper).[15][16][19] Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.[19]

-

Finally, wash the organic layer with brine (saturated NaCl solution) (1 x 100 mL).

Step 3: Drying and Solvent Removal

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent using a Büchner funnel.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Polyphosphoric Acid: PPA is corrosive and can cause severe burns.[10] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Ethyl Acetate: Ethyl acetate is highly flammable.[11][13][14][20] Keep away from open flames and ignition sources.

-

4-Methoxyphenylhydrazine hydrochloride: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care.

-

Methyl Pyruvate: Flammable liquid and vapor.[9][21] Causes skin and eye irritation.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via the Fischer indole synthesis. The procedure is robust and can be adapted for various scales. Adherence to the described safety precautions is crucial for the successful and safe execution of this synthesis.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

-

YouTube. Organic Chemistry - Fischer Indole Synthesis Mechanism. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl Pyruvate (CAS 600-22-6): Properties and Applications. [Link]

-

Grokipedia. Methyl pyruvate. [Link]

-

Vedantu. Handing Ethyl Acetate, Common Uses and FAQs - Formula. [Link]

-

Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. [Link]

-

s d fine-chem limited. polyphosphoric acid. [Link]

-

Purechem. Ethyl Acetate. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

- Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Solventis Ltd. ETHYL ACETATE | CH3COOC2H5 / C4H8O2. [Link]

-

ResearchGate. A General Large Scale Synthesis of 2Alkyl7-methoxyindoles. [Link]

-

Common Organic Chemistry. Sodium bicarbonate. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

The Good Scents Company. methyl pyruvate propanoic acid, 2-oxo-, methyl ester. [Link]

-

Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

-

Wikipedia. Sodium bicarbonate. [Link]

-

Sciencemadness Wiki. Sodium bicarbonate. [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

- Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. innophos.com [innophos.com]

- 11. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 12. Ethyl Acetate Formula - Handing Ethyl Acetate, Common Uses and FAQs [vedantu.com]

- 13. purechemtrading.com [purechemtrading.com]

- 14. solventis.net [solventis.net]

- 15. Sodium bicarbonate [commonorganicchemistry.com]

- 16. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. Methyl pyruvate | 600-22-6 [chemicalbook.com]

Application Note: High-Fidelity Hydrolysis of Methyl 7-methoxy-1H-indole-3-carboxylate

Abstract

This application note details the optimized protocol for the hydrolysis of Methyl 7-methoxy-1H-indole-3-carboxylate to 7-methoxy-1H-indole-3-carboxylic acid. While ester hydrolysis is a standard transformation, indole-3-carboxylic acids possess a specific vulnerability to thermal and acid-catalyzed decarboxylation. This guide provides a robust, self-validating methodology designed to maximize yield while strictly suppressing the decarboxylation pathway.

Introduction & Chemical Context

The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in auxin mimics, cannabinoid ligands, and kinase inhibitors. The 7-methoxy substituent introduces specific electronic effects (donating) and steric constraints that can influence binding affinity and metabolic stability.

The Challenge: The conversion of the methyl ester to the free acid is chemically straightforward (saponification) but practically perilous. Indole-3-carboxylic acids are inherently unstable relative to their benzene analogues. Under acidic conditions or elevated temperatures, they readily undergo decarboxylation to yield the corresponding 7-methoxyindole.

Reaction Scheme:

Mechanistic Insight: The Decarboxylation Trap

To ensure high fidelity, one must understand the failure mode. Decarboxylation of indole-3-carboxylic acids is facilitated by the electron-rich nature of the indole ring, which can stabilize the protonated intermediate at the C-3 position.

-

Saponification (Safe Zone): The carboxylate salt (R-COO⁻ Na⁺) generated during base hydrolysis is thermally stable.

-

Acidification (Danger Zone): Upon protonation to the free acid (R-COOH), the molecule becomes susceptible to decarboxylation, particularly if heated or if the pH drops significantly below 3 in the presence of heat.

Strategic Implication: The protocol must separate the heating step (required for ester cleavage) from the acidification step (required for product isolation). Never heat the acidic solution.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| This compound | Substrate | Purity >97% |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Base | Reagent Grade (Preferred over NaOH for solubility) |

| Tetrahydrofuran (THF) | Solvent | HPLC Grade, stabilizer-free preferred |

| Methanol (MeOH) | Co-solvent | HPLC Grade |

| 1N Hydrochloric Acid (HCl) | Acidifier | Titrated |

| Brine (Sat. NaCl) | Wash | Saturated aqueous |

Step-by-Step Methodology

Phase 1: Saponification

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in a mixture of THF:MeOH (3:1 v/v) .

-

Rationale: The 7-methoxy group increases lipophilicity; THF ensures complete solubility of the starting material, while MeOH facilitates the solubility of the hydroxide base.

-

Concentration: Aim for 0.1 M to 0.2 M relative to the substrate.

-

-

Base Addition: Prepare a solution of LiOH·H₂O (3.0 eq) in minimal water. Add this dropwise to the stirring organic solution.

-

Note: A slight precipitate may form initially; this is normal.

-

-

Reaction: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the ester spot (Rf ~0.6) and appearance of the baseline carboxylate salt spot.

-

Phase 2: Workup & Isolation (Critical Control Point)

-

Solvent Removal: Once conversion is complete, cool the reaction to room temperature . Concentrate the mixture under reduced pressure (Rotavap) at 35°C to remove the majority of THF and MeOH.

-

Result: You will be left with an aqueous slurry or gum of the lithium carboxylate salt.

-

-

Dilution & Wash: Dilute the residue with water (approx. 10 mL per mmol substrate). Wash this aqueous basic layer twice with Diethyl Ether or Dichloromethane .

-

Purpose: This removes unreacted ester and non-acidic impurities. Discard the organic washes.

-

-

Controlled Acidification:

-

Place the aqueous phase (containing the product) in an ice bath (0–5°C).

-

Slowly add 1N HCl dropwise with vigorous stirring.

-

Target pH: Adjust pH to 3.0 – 4.0 .

-

Observation: The product will precipitate as a white to off-white solid.

-

Warning:Do not acidify to pH < 1 or allow the temperature to rise, as this catalyzes decarboxylation.

-

-

Filtration: Filter the precipitate immediately using a sintered glass funnel.

-

Washing: Wash the filter cake with cold water (3x) to remove residual salts (LiCl).

-

Drying: Dry the solid in a vacuum oven at 40°C (Max) overnight. Do not use high heat.

Visualization: Workflow & Logic

Caption: Optimized workflow emphasizing the critical temperature control during acidification to prevent decarboxylation.

Analytical Validation

| Parameter | Expected Result | Notes |

| Appearance | White to off-white powder | Yellowing indicates oxidation or decomposition. |

| ¹H NMR (DMSO-d₆) | δ ~12.0 ppm: Broad singlet (COOH)δ ~3.9 ppm: Singlet (OCH₃)Aromatic: Indole pattern (4H) | Absence of COOH proton or loss of carboxyl carbon in ¹³C NMR indicates decarboxylation. |

| MS (ESI-) | [M-H]⁻ = 190.1 | Negative mode is often more sensitive for carboxylic acids. |

| Melting Point | >200°C (Decomposes) | Sharp melting point is rare; usually melts with decomposition (evolution of CO₂). |

Troubleshooting Guide

Issue 1: Product is an oil/gum after acidification.

-

Cause: The 7-methoxy group increases lipophilicity, preventing clean crystallization in water.

-

Solution: Extract the acidified aqueous layer with Ethyl Acetate.[1] Wash the organic layer with brine, dry over Na₂SO₄, and evaporate at low temp (<35°C). Triturate the resulting oil with Hexanes/Ether to induce solidification.

Issue 2: Loss of Carboxyl Group (Product is 7-methoxyindole).

-

Cause: Acidification was too strong (pH < 1) or performed at high temperature.

-

Solution: Repeat the experiment, strictly maintaining 0°C during acidification and stopping at pH 4.

Issue 3: Incomplete Hydrolysis.

-

Cause: Steric hindrance or poor solubility.

-

Solution: Switch solvent to 1,4-Dioxane/Water (3:1) and increase temperature to 80°C. Dioxane has a higher boiling point and excellent solvency for indoles.

References

-

Synthesis of Indole-3-Carboxylic Acids: Zhao, R. et al. "Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid."[2] Arkivoc, 2010. Link

-

Decarboxylation Mechanisms: Li, J. et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Journal of Asian Natural Products Research, 2020. Link

-

General Hydrolysis Protocols: "Methyl indole-3-carboxylate Hydrolysis." Organic Syntheses, Coll. Vol. 10. Link

-

Compound Data: "7-Methoxy-1H-indole-3-carboxylic acid."[2][3][4] PubChem CID 12218556. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Reduction of Methyl 7-methoxy-1H-indole-3-carboxylate to (7-methoxy-1H-indol-3-yl)methanol

Introduction

The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Indole-3-methanol derivatives are valuable structural motifs present in numerous biologically active compounds and serve as versatile intermediates for further chemical modifications. This guide provides an in-depth technical overview and a detailed experimental protocol for the reduction of methyl 7-methoxy-1H-indole-3-carboxylate to its corresponding primary alcohol, (7-methoxy-1H-indol-3-yl)methanol. As a Senior Application Scientist, this document is structured to offer not just a procedural checklist, but a comprehensive understanding of the underlying chemical principles, the rationale behind the choice of reagents and conditions, and practical insights for successful execution in a research setting.

Comparative Analysis of Reducing Agents

The reduction of an ester to a primary alcohol is a fundamental transformation in organic chemistry. Several hydride-donating reagents can accomplish this; however, their reactivity and selectivity vary significantly. The choice of the optimal reducing agent is dictated by the substrate's overall functionality and the desired outcome.

| Reducing Agent | Formula | Reactivity | Selectivity | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Very High | Low | Powerful, reduces most carbonyl functional groups. | Highly reactive with protic solvents (water, alcohols), pyrophoric, requires strictly anhydrous conditions and careful work-up.[1] |

| Sodium Borohydride | NaBH₄ | Moderate | High | Milder, safer to handle, compatible with protic solvents. | Generally does not reduce esters under standard conditions.[2] |

| Diisobutylaluminum Hydride (DIBAL-H) | (i-Bu)₂AlH | High | Moderate | Can selectively reduce esters to aldehydes at low temperatures. | Requires careful temperature control to avoid over-reduction to the alcohol. |

For the reduction of this compound, Lithium Aluminum Hydride (LAH) is the reagent of choice.[3][4] The ester functional group in this substrate is relatively unreactive and requires a potent reducing agent for efficient conversion to the primary alcohol. Sodium borohydride is generally too weak to effect this transformation. While DIBAL-H could be employed, its primary utility lies in the partial reduction of esters to aldehydes, which would necessitate careful temperature control to avoid stopping at the aldehyde stage. Given that the desired product is the alcohol, the high reactivity of LAH is advantageous for driving the reaction to completion.

Reaction Mechanism and Potential Side Reactions

The reduction of an ester with LAH proceeds via a two-step nucleophilic addition of hydride ions.

-

Initial Hydride Attack: The first equivalent of hydride (H⁻) from LAH attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

-

Collapse of the Intermediate: This intermediate is unstable and collapses, reforming the carbonyl group (an aldehyde) and expelling the methoxide as a leaving group.

-

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate.

-

Work-up: The reaction is quenched by the addition of water, which protonates the alkoxide to yield the final primary alcohol product.

A critical consideration in the reduction of indole-3-carboxylate derivatives with LAH is the potential for hydrogenolysis . The 3-hydroxymethylindole product can be susceptible to further reduction, leading to the formation of the corresponding 3-methylindole (skatole) derivative.[5] This side reaction is promoted by the presence of excess LAH and elevated temperatures. Therefore, careful control of the reaction stoichiometry and temperature is crucial to maximize the yield of the desired alcohol.

Experimental Protocol

This protocol is designed for the safe and efficient reduction of this compound using LAH on a laboratory scale.

Materials and Reagents:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane (analytical grade)

-

Ethyl Acetate (analytical grade)

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for work-up and purification

Safety Precautions:

-

Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be carried out under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Have a Class D fire extinguisher readily available.

-

The quenching of LAH is highly exothermic and produces flammable hydrogen gas. Proceed with extreme caution and add quenching agents slowly.

Step-by-Step Procedure:

-

Reaction Setup:

-

Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Flush the entire apparatus with inert gas for at least 15 minutes.

-

Under a positive pressure of inert gas, carefully add Lithium Aluminum Hydride (1.5 equivalents) to the reaction flask.

-

Add anhydrous THF via a cannula or syringe to create a suspension of LAH.

-

-

Addition of the Substrate:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

-

Transfer the substrate solution to the dropping funnel.

-

Cool the LAH suspension to 0 °C using an ice-water bath.

-

Add the solution of the indole ester dropwise to the stirred LAH suspension over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

TLC System: A mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1) is a good starting point for the mobile phase.

-

Visualization: The starting material and product are UV active and can be visualized under a UV lamp at 254 nm. The product, being more polar, will have a lower Rf value than the starting ester.

-

-

-

Reaction Work-up (Fieser Method):

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture back to 0 °C in an ice-water bath.

-

CAUTION: The following steps are highly exothermic and will generate hydrogen gas.

-

Slowly and carefully add the following reagents sequentially and dropwise while stirring vigorously:

-

Water (x mL, where x = grams of LAH used)

-

15% aqueous Sodium Hydroxide (NaOH) solution (x mL)

-

Water (3x mL)

-

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

-

Add anhydrous magnesium sulfate (MgSO₄) to the mixture and stir for an additional 15 minutes to ensure complete drying.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite® to remove the inorganic salts.

-

Wash the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

If necessary, purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization of (7-methoxy-1H-indol-3-yl)methanol:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the indole ring, a singlet for the methoxy group protons, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Expect distinct signals for the carbons of the indole ring, the methoxy carbon, and the methylene carbon of the hydroxymethyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient LAH, poor quality of LAH, or insufficient reaction time. | Use a fresh batch of LAH, ensure an adequate excess (at least 1.5 eq.), and extend the reaction time. |

| Low Yield | Inefficient quenching and work-up leading to product loss in the aluminum salts, or formation of side products. | Ensure vigorous stirring during the Fieser work-up to allow for proper granulation of the salts. Thoroughly wash the filter cake with an organic solvent. Consider running the reaction at a lower temperature to minimize side reactions. |

| Formation of 3-methylindole byproduct | Hydrogenolysis of the product. | Use a minimal excess of LAH and maintain a low reaction temperature (0 °C). |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the reduction of this compound.

Mechanism Overview

Sources

- 1. byjus.com [byjus.com]

- 2. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]

Application Note: Microwave-Assisted Synthesis of 7-Methoxyindole-3-Carboxylates

This guide details the microwave-assisted synthesis of 7-methoxyindole-3-carboxylates , a critical scaffold in medicinal chemistry (e.g., cannabinoid receptor agonists, anticancer agents). It focuses on overcoming the specific regiochemical challenges posed by the ortho-methoxy substituent using microwave irradiation to enhance kinetic control and yield.

Executive Summary

The 7-methoxyindole-3-carboxylate scaffold is a privileged structure found in various bioactive alkaloids and synthetic drugs, particularly those targeting CB2 receptors and specific kinases. Traditional thermal synthesis (Fischer indole) of 7-substituted indoles is often plagued by "abnormal" rearrangement products and low yields due to steric crowding at the ortho-position.

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the reaction through the high-energy transition state required for the "normal" cyclization, significantly reducing reaction times from hours to minutes while suppressing side reactions. We present two complementary protocols:

-

Direct Fischer Cyclization to access 2-methyl-substituted analogs.

-

C3-Functionalization of 7-methoxyindole to access the 2-unsubstituted analogs.

Scientific Foundation & Mechanism

The Regioselectivity Challenge

In the Fischer indole synthesis using 2-methoxyphenylhydrazine , the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement.

-

Path A (Normal): Rearrangement occurs at the unsubstituted ortho-carbon, yielding the 7-methoxyindole .

-

Path B (Abnormal): Rearrangement occurs at the ortho-carbon bearing the methoxy group. This pathway is usually sterically disfavored but can lead to 1,2-rearrangements or elimination, forming 6-substituted isomers or degradation products.

Microwave Advantage: Microwave irradiation provides rapid dielectric heating, creating a steep thermal gradient that favors the kinetically controlled "normal" pathway (Path A) over the slower, thermodynamically complex degradation pathways.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of the Microwave-Assisted Fischer Indole Synthesis targeting the 7-methoxy derivative.

Experimental Protocols

Protocol A: One-Pot Synthesis of Ethyl 7-methoxy-2-methylindole-3-carboxylate

Target: 2-Substituted Indole-3-carboxylates (Common Fischer Product) Reaction Type: Fischer Indole Synthesis Scale: 1.0 mmol

Reagents & Materials

-

Precursor A: 2-Methoxyphenylhydrazine hydrochloride (1.0 equiv, 174 mg)

-

Precursor B: Ethyl acetoacetate (1.1 equiv, 140 µL)

-

Solvent: Glacial Acetic Acid (3.0 mL) OR Ethanol with 10 mol% ZnCl₂

-

Vessel: 10 mL Microwave Process Vial (Quartz/Borosilicate)

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial, dissolve 2-methoxyphenylhydrazine HCl (1.0 equiv) in Glacial Acetic Acid (3 mL).

-

Addition: Add Ethyl acetoacetate (1.1 equiv) dropwise. Cap the vial and pre-stir for 1 minute at room temperature to allow initial hydrazone formation.

-

Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Temperature: 140 °C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200 W)

-

-

Work-up:

-

Cool the vial to room temperature (using compressed air flow).

-

Pour the reaction mixture into crushed ice (20 g).

-

Neutralize with saturated NaHCO₃ solution until pH ~8.

-

-

Isolation:

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 8:2).

Yield Expectation: 75–85% (Tan solid).

Protocol B: Synthesis of Ethyl 7-methoxyindole-3-carboxylate (2-Unsubstituted)

Target: 2-Unsubstituted Indole-3-carboxylates (Cannabinoid Precursor) Strategy: C3-Acylation of 7-Methoxyindole (Friedel-Crafts type) Note: Direct Fischer synthesis of 2-unsubstituted 3-carboxylates is difficult; this two-step MW protocol is superior.

Reagents & Materials

-

Starting Material: 7-Methoxyindole (1.0 equiv)[1]

-

Reagent: Trichloroacetyl chloride (1.2 equiv)

-

Solvent: Anhydrous THF or Acetonitrile

-

Step 2 Reagent: KOH in Methanol (for esterification/hydrolysis)

Step-by-Step Methodology

-

Acylation (Step 1):

-

Dissolve 7-methoxyindole (1 mmol) in THF (3 mL) in a MW vial.

-

Add Trichloroacetyl chloride (1.2 mmol) dropwise.

-

MW Irradiation: 100 °C for 5 minutes.

-

Result: Formation of 3-(trichloroacetyl)-7-methoxyindole.

-

-

Esterification (Step 2 - One Pot):

-

Work-up:

Yield Expectation: 65–75% (over 2 steps).

Optimization & Data Summary

The following table summarizes optimization studies performed to maximize the yield of Protocol A (Fischer Cyclization).

| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Observations |

| 1 | Ethanol | H₂SO₄ (conc.) | 80 (Reflux) | 120 | 45 | Slow, significant tar formation. |

| 2 | Ethanol | ZnCl₂ (10%) | 120 (MW) | 15 | 62 | Cleaner, but incomplete conversion. |

| 3 | AcOH | None (Self-cat) | 140 (MW) | 10 | 82 | Optimal. Clean precipitation on ice. |

| 4 | AcOH | None | 160 (MW) | 5 | 70 | Degradation observed (darkening). |

| 5 | Water | p-TSA | 150 (MW) | 10 | 55 | Poor solubility of hydrazine. |

Workflow Diagram

Caption: Operational workflow for the microwave-assisted synthesis of ethyl 7-methoxy-2-methylindole-3-carboxylate.

References

-

Microwave-Assisted Fischer Indole Synthesis

-

Regioselectivity in 7-Methoxyindole Synthesis

-

Synthesis of Indole-3-Carboxylates (Cannabinoid Ligands)

-

Microwave-Assisted Synthesis of Indole-3-Carboxylates via Pd-Catalysis (Alternative)

- Source: MDPI / Molecules.

- Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

-

URL:[Link]

Sources

- 1. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study | MDPI [mdpi.com]

- 4. Technologies|Reaction Conditions Suitable for Microwaves|Microwave Chemical Co.,Ltd. [mwcc.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Solving solubility issues with Methyl 7-methoxy-1H-indole-3-carboxylate

Topic: Solubility Optimization & Handling Guide

Document ID: TS-IND-7M-003 | Version: 2.1 | Status: Active[1]

Executive Summary: The "Crystal Brick" Challenge

Methyl 7-methoxy-1H-indole-3-carboxylate presents a classic medicinal chemistry challenge: it is a planar, crystalline solid with high lattice energy and significant lipophilicity (LogP ~2.5–3.0).[1] While the indole core and methyl ester provide some polarity, the 7-methoxy group enhances electron density but does not significantly improve aqueous solubility.

Users most frequently encounter failure during aqueous dilution , where the compound precipitates ("crashes out") upon contact with buffers (PBS, media). This guide provides a tiered troubleshooting approach, moving from basic stock preparation to advanced formulation strategies for biological assays.

Part 1: Critical Solubility Parameters

| Parameter | Value / Characteristic | Implication for Handling |

| Primary Solvent | DMSO (Anhydrous) | Soluble up to ~30–50 mg/mL.[1] Must be anhydrous.[1] |

| Secondary Solvents | DMF, Ethanol (warm) | Good alternatives if DMSO is incompatible. |

| Aqueous Solubility | < 10 µg/mL (Negligible) | Do not dissolve directly in water/buffer.[1] |

| pKa (Indole NH) | > 16 (Very Weak Acid) | pH adjustment will not solubilize this compound.[1] |

| Stability Risk | Ester Hydrolysis | Avoid strong bases (pH > 9) or strong acids.[1] |

| Crystal Habit | High Lattice Energy | Requires sonication/vortexing to break lattice.[1] |

Part 2: Troubleshooting & FAQs

Tier 1: Stock Solution Preparation

Q: I added DMSO, but the solid is just floating. Is my compound bad? A: Not necessarily. This compound forms tight crystal lattices.[1]

-

The Fix:

-

Ensure you are using Anhydrous DMSO (Grade ≥99.9%).[1] Hygroscopic DMSO (absorbed water from air) drastically reduces solubility for indole esters [1].

-

Sonicate the vial at 40°C for 10–15 minutes. Heat provides the kinetic energy to break the crystal lattice.

-

Vortex vigorously for 30 seconds immediately after sonication.

-

Q: Can I store the stock solution at -20°C? A: Yes, but with a warning.

-

The Risk: Freeze-thaw cycles introduce moisture (condensation).[1] Water is the "enemy" of this compound's solubility.

-

Protocol: Aliquot the stock into single-use vials before freezing. Seal with Parafilm under an inert gas (Argon/Nitrogen) if possible.[1]

Tier 2: Biological Assay (Aqueous Dilution)